molecular formula C19H30N2O2 B5962988 2-(3-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide

2-(3-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide

Cat. No. B5962988
M. Wt: 318.5 g/mol
InChI Key: WGXSYQCOLGRNLU-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been found to improve cognitive function, memory, and learning. It has also been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide in lab experiments is its potential to improve cognitive function and memory. This can be particularly useful in studies that involve learning and memory tasks. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.

Future Directions

There are several future directions for the study of 2-(3-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide. One area of research is the development of more potent and selective inhibitors of acetylcholinesterase. Another area of research is the study of the potential anti-cancer properties of this compound. Additionally, the safety and toxicity of this compound need to be further investigated to determine its potential for use in humans.
Conclusion:
In conclusion, 2-(3-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide is a chemical compound that has shown promising results in various scientific research applications. Its potential to improve cognitive function and memory makes it a valuable compound for studies involving learning and memory tasks. However, further research is needed to determine its safety and toxicity, as well as its potential for use in humans.

Synthesis Methods

The synthesis of 2-(3-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide involves the reaction of 3-methylphenol with 2,2,6,6-tetramethyl-4-piperidinone to form 2-(3-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide. This intermediate compound is then reacted with propanoyl chloride to yield the final product, 2-(3-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide.

Scientific Research Applications

2-(3-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential anti-cancer properties.

properties

IUPAC Name

2-(3-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-13-8-7-9-16(10-13)23-14(2)17(22)20-15-11-18(3,4)21-19(5,6)12-15/h7-10,14-15,21H,11-12H2,1-6H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXSYQCOLGRNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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